![molecular formula C23H13ClFN3O2 B2634004 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-60-8](/img/structure/B2634004.png)
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H13ClFN3O2 and its molecular weight is 417.82. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Agents
The compound has been used in the synthesis of dihalosubstituted thiocarbamide derivatives, which have shown moderate to good antitubercular activity . Some of these derivatives have shown a minimum inhibitory concentration (MIC) of 25 μg/ml against Mycobacterium tuberculosis .
Inhibitors of Tyrosinase
The compound has been used in the development of inhibitors of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Analgesic Drugs
The compound has been studied for its potential as a lead compound in the development of new analgesic drugs .
Inhibitors of Prostaglandin E Synthase
The compound has been used in the development of inhibitors of prostaglandin E synthase . This enzyme is involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain.
Organic Building Blocks
The compound has been used as an organic building block in the synthesis of other complex organic compounds .
Inhibitors of mGlu 4
The compound has been used in the development of potent and selective mGlu 4 positive allosteric modulators (PAMs) with improved pharmacokinetic properties .
Synthesis of Flavone and Xanthone Derivatives
The compound has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .
Synthesis of Thiocarbamide Derivatives
The compound has been used in the synthesis of thiocarbamide derivatives, which have potential antitubercular activity .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-17-8-14(6-7-18(17)25)28-23-15-9-20-21(30-12-29-20)10-19(15)26-11-16(23)22(27-28)13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZCJRIMAPMKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=C(C=C5)F)Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline |
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